molecular formula C8H8N2O2 B1400958 4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile CAS No. 1341432-15-2

4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile

Cat. No.: B1400958
CAS No.: 1341432-15-2
M. Wt: 164.16 g/mol
InChI Key: XBGTYYYCFGIOOU-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile is a heterocyclic organic compound with a pyridine ring substituted with a hydroxyethoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile typically involves the reaction of 4-chloropyridine-2-carbonitrile with ethylene glycol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom is replaced by the hydroxyethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxyethoxy)-pyridine-2-carbonitrile is unique due to the combination of its hydroxyethoxy and carbonitrile groups on a pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

4-(2-hydroxyethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-6-7-5-8(1-2-10-7)12-4-3-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGTYYYCFGIOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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